molecular formula C12H13NO5 B14280130 Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- CAS No. 162753-02-8

Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-

Katalognummer: B14280130
CAS-Nummer: 162753-02-8
Molekulargewicht: 251.23 g/mol
InChI-Schlüssel: PHHLUAKNRYKYJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- is a complex organic compound with a unique structure that combines a butanoic acid backbone with an acetyloxyphenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- typically involves multiple steps, starting with the preparation of the acetyloxyphenylamine intermediate. This intermediate is then reacted with butanoic acid derivatives under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, phenylamine, and butanoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions include various substituted butanoic acids, alcohols, and amides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- has several scientific research applications:

Wirkmechanismus

The mechanism of action of butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The phenylamino group can interact with proteins and enzymes, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

162753-02-8

Molekularformel

C12H13NO5

Molekulargewicht

251.23 g/mol

IUPAC-Name

4-(4-acetyloxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C12H13NO5/c1-8(14)18-10-4-2-9(3-5-10)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)

InChI-Schlüssel

PHHLUAKNRYKYJN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.